

5-Chloro-4-methoxysalicylaldehyde: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Chloro-4-methoxysalicylaldehyde
Cat. No.:	B1455506

[Get Quote](#)

This guide provides an in-depth technical overview of **5-Chloro-4-methoxysalicylaldehyde** (CAS No. 89938-56-7), a substituted aromatic aldehyde of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. This document moves beyond a simple recitation of facts to offer expert insights into its synthesis, characterization, and strategic application, empowering scientists to leverage its unique chemical architecture for novel molecular design.

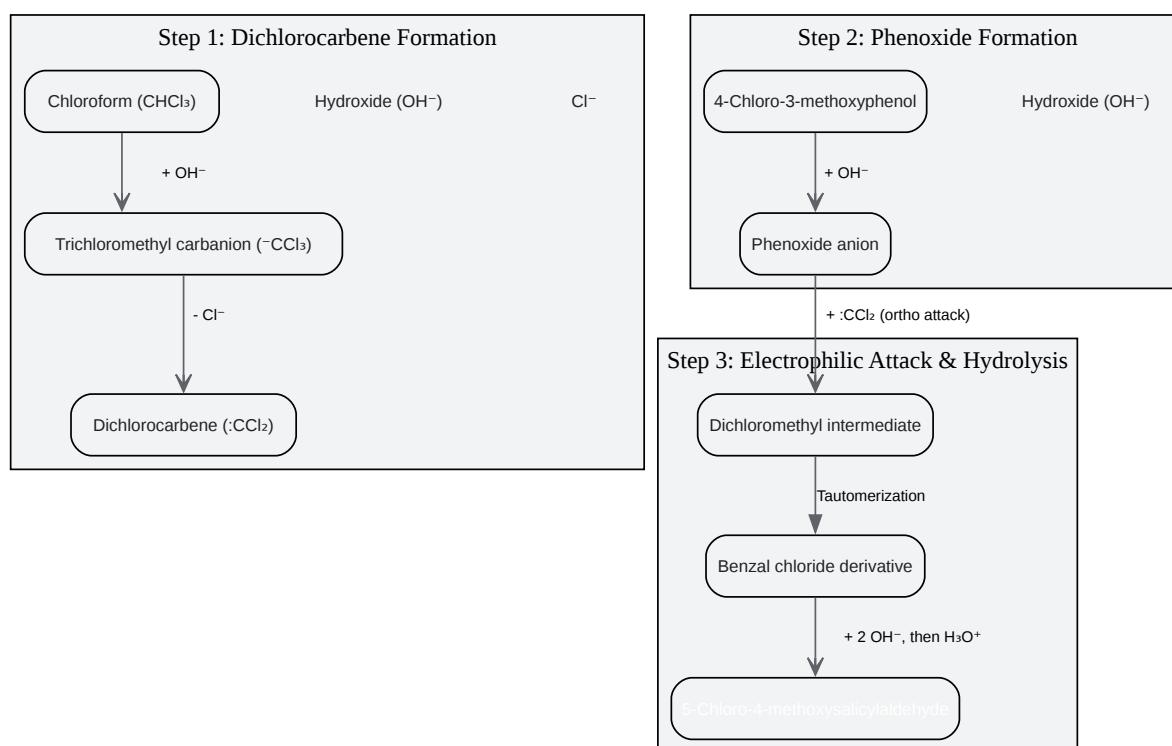
Molecular Overview and Physicochemical Properties

5-Chloro-4-methoxysalicylaldehyde is a trifunctional aromatic compound featuring an aldehyde, a hydroxyl group, and a methoxy group, further substituted with a chlorine atom. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of **5-Chloro-4-methoxysalicylaldehyde**

Property	Value	Source
CAS Number	89938-56-7	[1] [2]
Molecular Formula	C ₈ H ₇ ClO ₃	[1]
Molecular Weight	186.59 g/mol	[1]
IUPAC Name	5-Chloro-2-hydroxy-4-methoxybenzaldehyde	PubChem
Appearance	(Predicted) White to off-white crystalline solid	Inferred from related compounds
Solubility	(Predicted) Soluble in common organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water	Inferred from related compounds
Melting Point	No experimental data available. Predicted to be a solid at room temperature.	-
Boiling Point	No experimental data available.	-

Note: The lack of extensive experimental data in publicly accessible literature for this specific isomer highlights an opportunity for further fundamental characterization research. The predicted properties are based on the known characteristics of closely related salicylaldehyde derivatives.


Strategic Synthesis: The Reimer-Tiemann Reaction

The most logical and established synthetic route to **5-Chloro-4-methoxysalicylaldehyde** is the ortho-formylation of the corresponding phenol, 4-chloro-3-methoxyphenol, via the Reimer-Tiemann reaction.[\[2\]](#)[\[3\]](#) This reaction is a cornerstone of aromatic chemistry for the introduction of a formyl group ortho to a hydroxyl group.

Mechanism of the Reimer-Tiemann Reaction

The reaction proceeds through the in-situ generation of dichlorocarbene ($:CCl_2$) as the electrophile.[3]

Diagram 1: Mechanism of the Reimer-Tiemann Reaction

[Click to download full resolution via product page](#)

Caption: Key steps in the synthesis of **5-Chloro-4-methoxysalicylaldehyde** via the Reimer-Tiemann reaction.

The phenoxide ion, being highly activated, attacks the electron-deficient dichlorocarbene. The ortho-selectivity is a well-documented characteristic of this reaction, driven by the directing effect of the hydroxyl group.^[3] Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions yields the final aldehyde product upon acidification.

Proposed Experimental Protocol

This protocol is a proposed methodology based on established procedures for the Reimer-Tiemann reaction and has not been experimentally validated for this specific substrate in the cited literature.

Materials:

- 4-chloro-3-methoxyphenol
- Chloroform (CHCl_3)
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl)
- Diethyl ether or Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-chloro-3-methoxyphenol (1 equivalent) in ethanol.
- **Base Addition:** Add a concentrated aqueous solution of sodium hydroxide (4-5 equivalents) to the flask with stirring. The mixture will warm up as the phenoxide salt forms.

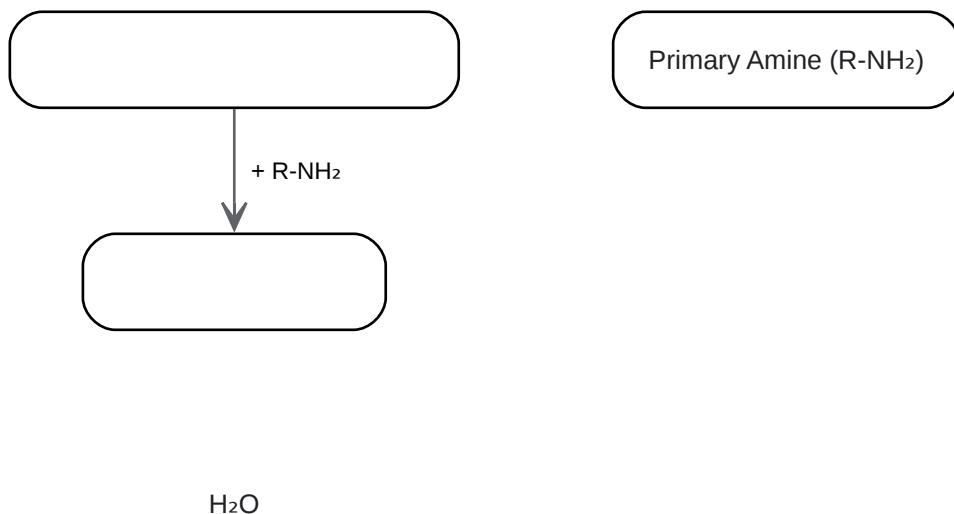
- **Chloroform Addition:** Heat the mixture to 60-70°C. Add chloroform (1.5-2 equivalents) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
- **Reaction Monitoring:** After the addition of chloroform is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Acidify the mixture carefully with dilute hydrochloric acid until it is acidic to litmus paper. This will protonate the phenoxide and hydrolyze any remaining intermediates.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized **5-Chloro-4-methoxysalicylaldehyde**. While experimental spectra for this specific compound are not readily available in the literature, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **5-Chloro-4-methoxysalicylaldehyde**

Technique	Predicted Key Features
¹ H NMR	<ul style="list-style-type: none">- Aldehyde proton (CHO): Singlet, ~9.8-10.5 ppm.- Phenolic proton (OH): Broad singlet, concentration-dependent, ~10-12 ppm.- Aromatic protons: Two singlets (or doublets with very small coupling constant) in the aromatic region (~6.5-7.5 ppm).- Methoxy protons (OCH₃): Singlet, ~3.9-4.1 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Aldehyde carbon (C=O): ~190-195 ppm.- Aromatic carbons: Signals in the range of ~110-160 ppm. The carbon bearing the hydroxyl group will be downfield, and the carbon bearing the methoxy group will also be significantly downfield.- Methoxy carbon (OCH₃): ~55-60 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- O-H stretch (phenolic): Broad band, ~3200-3400 cm⁻¹.- C-H stretch (aromatic and aldehyde): ~2900-3100 cm⁻¹ and ~2700-2800 cm⁻¹.- C=O stretch (aldehyde): Strong, sharp band, ~1650-1680 cm⁻¹.- C=C stretch (aromatic): ~1500-1600 cm⁻¹.- C-O stretch (ether and phenol): ~1200-1300 cm⁻¹.- C-Cl stretch: ~700-800 cm⁻¹.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A prominent peak at m/z 186, with a characteristic M+2 peak at m/z 188 (approximately 1/3 the intensity of the M⁺ peak) due to the ³⁷Cl isotope.- Key Fragmentation: Loss of H[•] (M-1), CHO[•] (M-29), and CH₃[•] (M-15).


Applications in Drug Discovery and Organic Synthesis

The true value of **5-Chloro-4-methoxysalicylaldehyde** lies in its potential as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.

Synthesis of Schiff Bases

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).^[4] These compounds are of immense interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.^[5]

Diagram 2: General Scheme for Schiff Base Formation

[Click to download full resolution via product page](#)

Caption: Condensation of **5-Chloro-4-methoxysalicylaldehyde** with a primary amine to yield a Schiff base.

The chloro and methoxy substituents on the aromatic ring of the salicylaldehyde moiety can significantly influence the electronic properties and steric profile of the resulting Schiff base, potentially modulating its interaction with biological targets.

Precursor for Heterocyclic Compounds

5-Chloro-4-methoxysalicylaldehyde is an excellent starting material for the synthesis of various heterocyclic systems. The presence of the ortho-hydroxyl group allows for

intramolecular cyclization reactions following initial condensation or addition reactions at the aldehyde. This can lead to the formation of benzofurans, chromenes, and other privileged scaffolds in medicinal chemistry.

Role in the Synthesis of Bioactive Molecules

While specific examples detailing the use of **5-Chloro-4-methoxysalicylaldehyde** are sparse in the literature, its structural motifs are present in a variety of bioactive compounds.

Salicylaldehyde derivatives are known intermediates in the synthesis of anticoagulants and vitamin K antagonists.^[1] The substitution pattern of **5-Chloro-4-methoxysalicylaldehyde** makes it a candidate for the synthesis of novel analogs of these and other drug classes, where the chlorine and methoxy groups can be used to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity. For instance, novel benzoylhydrazones derived from the related 5-methoxysalicylaldehyde have demonstrated potent anti-breast cancer activity.^[5]

Safety and Handling

As a laboratory chemical, **5-Chloro-4-methoxysalicylaldehyde** should be handled with appropriate care. Based on data for related compounds, it is expected to be a skin and eye irritant and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

5-Chloro-4-methoxysalicylaldehyde is a valuable and versatile building block for organic synthesis, particularly for researchers in drug discovery. Its synthesis via the Reimer-Tiemann reaction is a classic and reliable method. The unique combination of functional groups on the aromatic ring provides a platform for the creation of a diverse range of derivatives, including Schiff bases and heterocyclic compounds, with significant potential for biological activity. Further research into the experimental properties and applications of this compound is warranted and encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-4-methoxysalicylaldehyde [myskinrecipes.com]
- 2. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Chloro-4-methoxysalicylaldehyde: A Comprehensive Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1455506#5-chloro-4-methoxysalicylaldehyde-cas-number-89938-56-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com